molecular formula C6H7NO3S B3256000 Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester CAS No. 26239-22-5

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester

Cat. No.: B3256000
CAS No.: 26239-22-5
M. Wt: 173.19 g/mol
InChI Key: YERBFSSSKXIGIJ-DJWKRKHSSA-N
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Description

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester is a chemical compound with the molecular formula C6H7NO3S It is known for its unique structure, which includes a thiazolidine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester typically involves the reaction of thiazolidine-2,4-dione with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazolidine ring attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester
  • Acetic acid, (4-oxo-2-thiazolidinylidene)-, propyl ester

Uniqueness

Compared to its similar compounds, acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The methyl ester group may provide different solubility and stability properties compared to ethyl or propyl esters, making it suitable for specific applications.

Properties

IUPAC Name

methyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERBFSSSKXIGIJ-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1NC(=O)CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/NC(=O)CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester
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